![molecular formula C16H19N3 B498995 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine CAS No. 289487-79-2](/img/structure/B498995.png)
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine
Descripción general
Descripción
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, also known as MPME, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Catalytic Activity in Metal Complexes
- A study explored the synthesis and structure of rare-earth metal amido complexes incorporating this compound, demonstrating significant catalytic activity for the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
DNA Binding and Nuclease Activity
- Research on Cu(II) complexes with tridentate ligands including variants of this compound showed strong DNA binding propensity and significant nuclease activity (Kumar et al., 2012).
Synthesis and Chemical Transformations
- A study investigated the ring-methylation of indole using supercritical methanol, involving this compound as an intermediate, yielding methylated products (Kishida et al., 2010).
- Another research focused on the synthesis of N-desmethyltriptans, involving the compound as part of the process, offering a simple and efficient method for synthesis (Mittapelli et al., 2009).
Medical and Pharmaceutical Research
- A study synthesized various derivatives of 1-(1H-indol-3-yl)ethanamine, including similar compounds, to inhibit the NorA efflux pump in Staphylococcus aureus, which can enhance the effectiveness of certain antibiotics (Héquet et al., 2014).
- Research involving the synthesis of fluorine-containing derivatives of this compound demonstrated potential in developing new pharmaceuticals (Nosova et al., 2019).
Antimicrobial Activity
- Novel 2-(1H-indol-3-yl) derivatives were synthesized and evaluated for antibacterial and antifungal activities, demonstrating significant effectiveness against various microbial strains (Kumbhare et al., 2013).
- Another study synthesized novel Schiff bases from tryptamine, including derivatives of this compound, and found significant antimicrobial activity (Rajeswari & Santhi, 2019).
Biological Evaluation
- A series of thiourea derivatives of 2-(1H-indol-3-yl)ethanamine were prepared and evaluated for antimicrobial and antiviral activities, including activity against HIV-1 (Sanna et al., 2018).
Exploitation of Colorant Properties
- A study explored the use of a naturally derived blue colorant pigment, closely related to the compound, in various industrial applications including textiles and cosmetics (Ishani et al., 2021).
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, such as inhibiting or activating them, which can lead to changes in cellular processes . For instance, some indole derivatives have been found to inhibit the growth of certain types of fungi .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that this compound may have a variety of effects, such as antifungal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19-10-4-5-14(19)12-17-9-8-13-11-18-16-7-3-2-6-15(13)16/h2-7,10-11,17-18H,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFJNUSALBEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the crystal structure provide about the binding of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine to the FAD-dependent oxidoreductase?
A: The research article you provided, "FAD-dependent oxidoreductase from Chaetomium thermophilum in complex with fragment 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine," focuses on the crystallographic structure of the enzyme in complex with the compound. [] This structural data is crucial for understanding the specific interactions between the compound and the enzyme's active site. Analyzing the binding pose, key residues involved in interactions (hydrogen bonding, hydrophobic interactions, etc.), and potential conformational changes upon binding can provide valuable information for further research into the compound's activity and potential as a starting point for drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloroanilino)methyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498912.png)
![2-[(4-bromoanilino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498913.png)
![2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498919.png)
![3-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl}-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B498920.png)
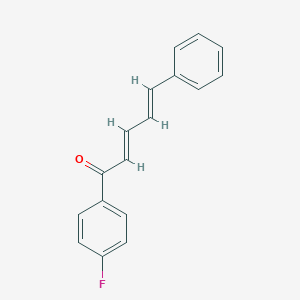
![2-(2-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498923.png)
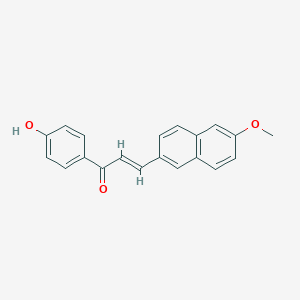
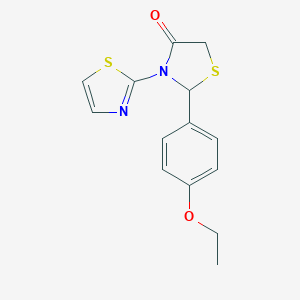
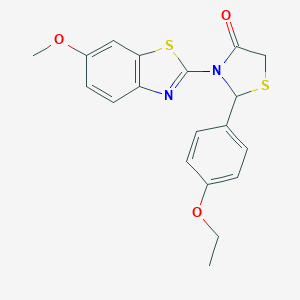
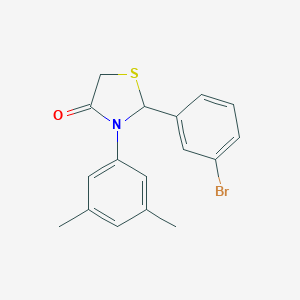


![3-(4-chlorophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498933.png)
![3-(2-ethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498935.png)